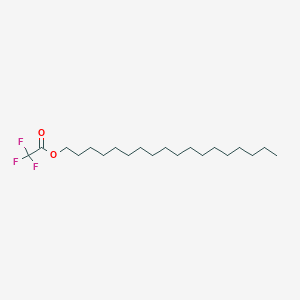

Octadecyl 2,2,2-trifluoroacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

octadecyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVKTRPQHJKFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335044 | |

| Record name | Octadecyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79392-43-1 | |

| Record name | Octadecyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Octadecyl 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyl 2,2,2-trifluoroacetate is a long-chain fluorinated ester of significant interest in materials science and biochemistry. Its unique amphiphilic structure, comprising a long hydrophobic octadecyl tail and a polar trifluoroacetate head group, makes it a valuable compound for studying the behavior of esters within biological membranes.[1] Furthermore, its properties are being explored for applications in drug delivery systems and as a specialty surfactant.[1] This document provides an in-depth guide to the synthesis of this compound, detailing the primary synthetic pathways, comprehensive experimental protocols, and key characterization methods.

Overview of Synthetic Pathways

The principal method for synthesizing this compound is the esterification of 1-octadecanol. This transformation can be achieved using several trifluoroacetylating agents. The strong electron-withdrawing effect of the three fluorine atoms in the trifluoroacetate group makes the carbonyl carbon highly electrophilic, facilitating the reaction but also influencing the ester's stability, particularly its susceptibility to hydrolysis compared to non-fluorinated analogs.[1]

The most common and effective method involves the use of Trifluoroacetic Anhydride (TFAA) , which is highly reactive and drives the reaction to completion.[1][2] Other viable reagents include trifluoroacetic acid (TFA)[3][4] and trifluoroacetyl chloride.[1] While effective, these conventional methods can require harsh conditions. Consequently, research is moving towards more sustainable alternatives.[1]

Emerging green methodologies include:

-

Enzymatic Catalysis : Utilizes lipases to perform the esterification under mild, often solvent-free, conditions, significantly reducing the environmental impact.[1]

-

Organocatalysis : Employs non-metallic catalysts to improve reaction rates and selectivity under milder conditions than traditional acid catalysis.[1]

-

Flow Chemistry : Implements continuous flow reactors for enhanced efficiency, safety, and precise control over reaction parameters, leading to higher yields and purity.[1]

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Typical Reagents | Key Advantages | Research Focus |

| Conventional Esterification | 1-Octadecanol, Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride | High yield, well-established, rapid reaction.[1][2] | N/A |

| Acid Catalysis | 1-Octadecanol, Trifluoroacetic Acid (TFA) | Readily available reagents, simple procedure.[3][4] | Optimization of catalysts and conditions. |

| Enzymatic Catalysis | 1-Octadecanol, Trifluoroacetic Acid, Lipase | Mild conditions, high selectivity, reduced waste.[1] | Screening for optimal enzymes, reaction optimization. |

| Organocatalysis | 1-Octadecanol, Trifluoroacetic Acid, Organocatalyst | Avoids toxic metals, mild conditions.[1] | Development of more efficient organocatalysts. |

Experimental Protocols

Protocol 1: Synthesis using Trifluoroacetic Anhydride (TFAA)

This protocol is the most common method due to the high reactivity of TFAA, which acts as an impelling agent for the esterification.[2]

Materials and Reagents:

-

1-Octadecanol (Stearyl alcohol)

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous organic solvent (e.g., Dichloromethane or Tetrahydrofuran)[1]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 1-octadecanol (1 equivalent) in the chosen anhydrous solvent.

-

Reagent Addition : Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic anhydride (1.5 - 2 equivalents) dropwise to the stirred solution.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up :

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess TFAA and trifluoroacetic acid by-product.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).[5]

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.[5]

-

-

Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification : Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure compound.[5]

Protocol 2: Acid-Catalyzed Synthesis using Trifluoroacetic Acid (TFA)

This method uses trifluoroacetic acid directly with the alcohol. While TFA is a strong acid, the reaction may require longer times or heating to achieve high conversion.[3][4]

Materials and Reagents:

-

1-Octadecanol

-

Trifluoroacetic Acid (TFA)

-

Solvent (e.g., CDCl₃ for small-scale NMR tube reactions, or a suitable organic solvent for larger scale)

-

Reagents for work-up and purification as listed in Protocol 2.1.

Procedure:

-

Reaction Setup : Dissolve 1-octadecanol in a suitable solvent in a round-bottom flask.

-

Reagent Addition : Add an excess of trifluoroacetic acid to the solution.

-

Reaction : Stir the mixture at room temperature. For some alcohols, quantitative conversion to the trifluoroacetate ester can occur within 24 to 72 hours.[3][4] The reaction may be gently heated to increase the rate if necessary.

-

Work-up and Purification : Follow the work-up and purification steps (4-6) as detailed in Protocol 2.1 to isolate the final product.

Product Characterization and Data

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation, confirming the presence of the octadecyl chain and the trifluoroacetyl group.[1]

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify key functional groups, particularly the characteristic C=O stretch of the ester.[2]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 79392-43-1 | [6][7][8] |

| Molecular Formula | C₂₀H₃₇F₃O₂ | [6][7][9] |

| Molecular Weight | 366.50 g/mol | [6][7] |

| Physical Form | Solid or liquid | [8] |

| Purity (Typical) | >95% | [8] |

| Storage | Sealed in a dry environment at room temperature. | [8] |

Mandatory Visualizations

General Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Esterification with TFAA

Caption: Mechanism of esterification using trifluoroacetic anhydride (TFAA).

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Hazard Statements : H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements : P210 (Keep away from heat), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

The reagents used in the synthesis, particularly trifluoroacetic anhydride and trifluoroacetic acid, are highly corrosive and require careful handling.

References

- 1. This compound | 79392-43-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Acetic acid, 2,2,2-trifluoro-, dodecyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Octadecyl trifluoroacetate [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of Octadecyl 2,2,2-trifluoroacetate

Introduction

This compound (CAS No. 79392-43-1) is a fluorinated ester that combines a long, hydrophobic 18-carbon alkyl chain with a highly polar trifluoroacetate head group.[1] This amphiphilic structure makes it a molecule of significant interest in materials science and biochemistry.[1] Its unique properties, driven by the strong electron-withdrawing nature of the trifluoromethyl group, distinguish it from its non-fluorinated analogue, octadecyl acetate.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for its synthesis and characterization, and illustrates key chemical principles through logical diagrams.

Core Physical and Chemical Properties

The introduction of three fluorine atoms onto the acetyl group dramatically influences the molecule's electronic properties, stability, and reactivity.[1] The high electronegativity of fluorine makes the carbonyl carbon significantly more electrophilic, rendering the ester more susceptible to nucleophilic attack and hydrolysis compared to standard alkyl acetates.[1] The resulting trifluoroacetate anion is an excellent leaving group due to charge stabilization by the fluorine atoms.[1]

The long octadecyl chain imparts significant hydrophobicity, making the molecule suitable for studies involving lipid membranes and for potential applications as a surfactant or in drug delivery systems.[1]

Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 79392-43-1 | [3][4] |

| Molecular Formula | C₂₀H₃₇F₃O₂ | [3][4][5] |

| Molecular Weight | 366.5 g/mol | [3] |

| Monoisotopic Mass | 366.27456490 Da | [3][5] |

| Physical Form | Solid or liquid | [2] |

| Purity | ~95% | [2] |

| Storage Temperature | Room temperature (sealed, dry) | [2] |

| XLogP3 | 9.9 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3][5] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 18 | [5] |

| Complexity | 304 | [3][5] |

| InChI Key | YZVKTRPQHJKFOD-UHFFFAOYSA-N | [1][2][3] |

Experimental Protocols

Synthesis via Esterification

The standard synthesis of this compound involves the esterification of octadecanol.[1] This is typically achieved by reacting octadecanol with a highly reactive trifluoroacetylating agent.

Methodology:

-

Reactant Preparation: Octadecanol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane.

-

Acylation: A trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, is added to the solution, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the acidic byproduct (trifluoroacetic acid or HCl).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) to ensure complete conversion.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated via liquid-liquid extraction. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Structural Characterization via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the structure and purity of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR is used for a full characterization.[1]

Methodology:

-

Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons of the long octadecyl chain, including the characteristic triplet for the terminal methyl group and signals for the methylene groups, including the one adjacent to the ester oxygen.[1]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon in the octadecyl chain and, importantly, the carbonyl carbon of the ester and the carbon of the trifluoromethyl group.

-

¹⁹F NMR: The fluorine NMR is particularly diagnostic. It will show a single, sharp signal for the three equivalent fluorine atoms of the trifluoroacetyl group.[1] The chemical shift, typically between -67 and -85 ppm relative to CFCl₃, is characteristic of this moiety.[1]

Chemical Reactivity and Visualization

The chemical behavior of the molecule is dominated by the trifluoroacetate group. The strong inductive electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the carbonyl carbon, making it a key center for reactivity.[1]

Caption: Logical diagram of the electronic effects within the trifluoroacetate group.

References

An In-depth Technical Guide to Octadecyl 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Octadecyl 2,2,2-trifluoroacetate, a lipophilic compound with potential applications in various scientific fields. This document details the molecule's physicochemical properties, provides established protocols for its synthesis and characterization, and explores its potential biological activities. Particular emphasis is placed on its interaction with lipid membranes and its antimicrobial properties. Furthermore, a potential signaling pathway influenced by long-chain fatty acid esters is discussed in the context of this molecule.

Core Molecular Properties

This compound is a fatty acid ester characterized by a long C18 alkyl chain (octadecyl) linked to a trifluoroacetate group. This structure imparts a significant lipophilic character to the molecule.

| Property | Value |

| Molecular Weight | 366.5 g/mol [1][2][3] |

| Molecular Formula | C₂₀H₃₇F₃O₂[2] |

| CAS Number | 79392-43-1[1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | Octadecyl trifluoroacetate, Trifluoroacetic acid octadecyl ester |

| Physical State | Solid or liquid[4] |

| Storage | Sealed in dry, room temperature conditions[4] |

Synthesis and Characterization

Synthesis Protocol: Esterification of Octadecanol

A standard method for the synthesis of this compound is the esterification of octadecanol with trifluoroacetic anhydride.[5][6][7]

Materials:

-

Octadecanol

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

In a clean, dry round-bottom flask, dissolve octadecanol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution. An excess of TFAA is typically used to ensure complete reaction.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (the reaction can be monitored by thin-layer chromatography).

-

Once the reaction is complete, remove the solvent and excess TFAA under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR are essential for confirming the structure of the synthesized ester.

¹H NMR (Proton NMR):

-

Expected Chemical Shifts: The spectrum will show characteristic signals for the protons of the octadecyl chain. A triplet around 4.3 ppm corresponds to the -CH₂- group directly attached to the oxygen of the ester. The long aliphatic chain will produce a large, broad signal between 1.2-1.4 ppm. A triplet at approximately 0.9 ppm will correspond to the terminal methyl group.[8][9][10]

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts: The carbonyl carbon of the ester will appear around 157-158 ppm and will be split into a quartet by the three fluorine atoms. The carbon of the trifluoromethyl group will be a quartet around 114-115 ppm with a large C-F coupling constant. The -CH₂- carbon adjacent to the oxygen will be at approximately 68 ppm. The remaining methylene carbons of the octadecyl chain will resonate between 22-32 ppm, and the terminal methyl carbon will be around 14 ppm.[11][12]

Experimental Parameters (General):

-

Solvent: Deuterated chloroform (CDCl₃)

-

Standard: Tetramethylsilane (TMS)

-

Instrument: 400 MHz or higher NMR spectrometer

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of the compound.[13][14][15][16][17]

Protocol Outline:

-

Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: Inject the sample into the GC-MS system.

-

GC Separation: The compound will be separated from any impurities based on its volatility and interaction with the GC column (a non-polar column is typically used for lipophilic compounds).

-

MS Detection: As the compound elutes from the GC column, it will be ionized (typically by electron ionization), and the mass-to-charge ratio of the resulting fragments will be detected. The mass spectrum will show a molecular ion peak (or a fragment corresponding to the loss of a small group) that can be used to confirm the molecular weight.

References

- 1. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. magritek.com [magritek.com]

- 11. mdpi.com [mdpi.com]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple protocol for extraction, derivatization, and analysis of tomato leaf and fruit lipophilic metabolites using GC-MS [zenodo.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Literature review on fluorinated esters in organic chemistry.

An In-depth Technical Guide to Fluorinated Esters in Organic Chemistry

Introduction

Fluorinated organic compounds have become indispensable in modern chemistry, with profound impacts across pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Among the diverse classes of organofluorine compounds, fluorinated esters represent a particularly versatile and valuable group. Their unique electronic properties make them powerful intermediates in organic synthesis and valuable building blocks for complex molecules.[2][3]

The high electronegativity of fluorine significantly influences the reactivity of the adjacent ester group. This "fluorine effect" enhances the electrophilicity of the carbonyl carbon and improves the leaving group ability of the fluorinated alcohol or phenol moiety.[3] Consequently, fluorinated esters can undergo reactions under much milder conditions than their non-fluorinated counterparts, opening new avenues for chemical transformations.[2][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated esters, with a focus on their utility for researchers, scientists, and professionals in drug development.

Synthesis of Fluorinated Esters

The preparation of fluorinated esters can be achieved through various synthetic strategies, ranging from the direct esterification of fluorinated alcohols to the activation of carboxylic acids with fluorinated reagents.

Key Synthetic Methodologies

1. Activation of Carboxylic Acids: A prevalent method involves the in situ or direct activation of carboxylic acids using fluorinated phenols or alcohols.[2][3] Reagents like pentafluorophenol or 2,2,2-trifluoroethanol, often coupled with carbodiimides (e.g., DCC, EDC), convert carboxylic acids into their corresponding activated fluorinated esters. These esters are highly reactive towards nucleophiles.[4]

2. Fluorination of Ketene Acetals: The reaction of ketene silyl acetals with electrophilic fluorinating reagents, such as acetyl hypofluorite (AcOF), provides a direct route to α-fluorocarboxylic esters. This method is particularly useful for synthesizing esters with fluorine at the α-position, a common motif in bioactive molecules.[5]

3. Direct Esterification with Fluoroalcohols: Standard esterification procedures, such as the Fischer-Speier esterification, can be employed using fluorinated alcohols like H(CF₂)nCH₂OH. These reactions often proceed in high yields and are suitable for large-scale synthesis.[6]

4. From Acyl Halides: The reaction of acyl chlorides or fluorides with fluorinated alcohols in the presence of a base is a straightforward and efficient method for synthesizing the corresponding fluorinated esters.

The workflow below illustrates a general procedure for the synthesis of fluorinated esters via carboxylic acid activation.

Caption: General experimental workflow for fluorinated ester synthesis.

Summary of Synthetic Methods

| Method | Reagents | Key Features | Typical Yields | Reference |

| Carboxylic Acid Activation | R-COOH, Fluorinated Phenol/Alcohol, EDC/DCC | Mild conditions, versatile for complex substrates. | 70-95% | [3] |

| From Ketene Acetals | Ketene Silyl Acetal, Acetyl Hypofluorite (AcOF) | Direct synthesis of α-fluoro esters. | Good | [5] |

| Decarboxylative Fluorination | Malonic Acid Derivatives, Ag(I) catalyst, Selectfluor | Access to gem-difluoro or α-fluoro acids/esters. | Good | [5] |

| Direct Esterification | R-COOH, H(CF₂)nCH₂OH, Acid Catalyst | Scalable and cost-effective for certain fluoroalcohols. | 85-95% | [6] |

Experimental Protocols

Protocol 1: Synthesis of Pentafluorophenyl Ester via EDC Coupling

-

Preparation: To a solution of the desired carboxylic acid (1.0 mmol) and pentafluorophenol (1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure pentafluorophenyl ester.

Physicochemical Properties

The introduction of fluorine atoms imparts unique physicochemical properties to esters, which are critical for their application in synthesis and drug design.

-

Electronic Effects: Fluorine's strong electron-withdrawing nature increases the partial positive charge on the carbonyl carbon, making the ester more susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of their use as activated intermediates.[3]

-

Hydrolytic Stability: The stability of fluorinated esters towards hydrolysis is highly dependent on the number and position of fluorine atoms. While the ester bond becomes more reactive, the hydrolytic stability can be tailored over a broad pH range, a useful feature in drug delivery and temporary functionalization.[7]

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability of drug candidates.[1][8] However, the effect can be complex; for instance, studies on N-acetylproline esters showed a characteristic "checkmark-shape" trend in lipophilicity as the number of fluorine atoms increased.[7]

-

Conformational Effects: Fluorine substitution can influence the conformational preferences of molecules, which can be critical for binding to biological targets.[9][10]

Comparative Physicochemical Data

| Compound Type | Property | Observation | Reference |

| N-acetylproline ethyl esters | Hydrolytic Stability | Stability decreases up to 100-fold as fluorine atoms increase. | [7] |

| N-acetylproline ethyl esters | Lipophilicity (logP) | Non-linear relationship with increasing fluorination. | [7] |

| Phenylpropionic acid derivatives | Acidity (pKa) | Replacement of -COOH with fluorinated alcohols significantly lowers acidity. | [11] |

| Phenylpropionic acid derivatives | Permeability (PAMPA) | Fluorinated alcohol and phenol bioisosteres show increased permeability. | [11] |

Applications in Organic Synthesis and Drug Development

Fluorinated esters are not merely chemical curiosities; they are functional molecules with significant practical applications, particularly as versatile intermediates and as key components of pharmaceuticals.

Role as Activated Intermediates

Fluorinated esters serve as excellent activated intermediates for the formation of other functional groups, most notably amides and other esters. Their enhanced reactivity allows these transformations to occur under mild conditions, often without the need for harsh reagents, making them compatible with sensitive and complex molecular scaffolds.[2][3] This is especially valuable in peptide synthesis and late-stage functionalization of drug candidates.

Caption: Role of fluorinated esters as versatile intermediates.

Impact on Drug Design

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[12][13] Fluorinated esters can be used as building blocks to introduce these beneficial properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at metabolically vulnerable positions can block oxidation and improve a drug's half-life.[8][9]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.[10]

-

Bioavailability: By modulating properties like pKa and lipophilicity, fluorine can improve a drug's ability to cross biological membranes and reach its target, thus enhancing bioavailability.[12][14] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the power of this strategy.[14]

Conclusion

Fluorinated esters are a powerful class of molecules in organic chemistry. Their synthesis is accessible through a variety of reliable methods, and their unique physicochemical properties—stemming from the strong electron-withdrawing nature of fluorine—make them highly effective activated intermediates for a range of chemical transformations. For researchers in drug discovery and development, fluorinated esters serve not only as versatile synthetic tools but also as crucial building blocks for designing next-generation therapeutics with improved metabolic stability, target affinity, and pharmacokinetic profiles. As synthetic methodologies continue to advance, the strategic application of fluorinated esters is set to expand, further solidifying their role at the forefront of chemical and pharmaceutical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Octadecyl 2,2,2-trifluoroacetate

Introduction

Octadecyl 2,2,2-trifluoroacetate (CAS No: 79392-43-1) is a long-chain fluorinated ester. Its unique molecular structure, which includes a long, nonpolar hydrocarbon tail and a polar, fluorinated headgroup, makes it a molecule of interest in material science and biochemistry.[1] This amphiphilic nature allows it to be used in studies of lipid membranes and as a model for understanding the behavior of long-chain esters in biological systems.[1] The trifluoroacetate group, with its three highly electronegative fluorine atoms, significantly influences the molecule's chemical reactivity and physical properties, distinguishing it from its non-fluorinated counterparts.[1] This document provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its synthesis and analysis, and graphical representations of these workflows.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented below are compiled from various spectral databases and research findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~4.3 | Triplet | -O-CH₂ -CH₂- |

| ~1.7 | Multiplet | -O-CH₂-CH₂ - |

| ~1.2-1.4 | Broad Singlet | -(CH₂)₁₅- |

| ~0.88 | Triplet | -CH₂-CH₃ |

Note: The methylene group directly attached to the ester oxygen is deshielded and appears at a downfield chemical shift.[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~157 (quartet) | C =O (Ester Carbonyl) |

| ~115 (quartet) | -C F₃ (Trifluoromethyl Carbon) |

| ~68 | -O-C H₂- |

| ~22-32 | -(C H₂)₁₆- |

| ~14 | -C H₃ |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|

| -67 to -85 | Singlet | -CF₃ |

Note: The spectrum typically displays a single, sharp signal for the three equivalent fluorine atoms. The exact chemical shift is sensitive to the solvent and concentration.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2925, ~2855 | C-H Stretch | Alkane (Octadecyl chain) |

| ~1780 | C=O Stretch | Ester (Trifluoroacetate) |

| ~1470 | C-H Bend | Alkane |

| ~1300-1100 | C-F Stretch | Trifluoromethyl |

| ~1150 | C-O Stretch | Ester |

[1]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.

Table 5: GC-MS Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₇F₃O₂ |

| Molecular Weight | 366.5 g/mol [2][3][4] |

| Kovats Retention Index (Standard non-polar) | 2001[2] |

| m/z Top Peak | 57 |

| m/z 2nd Highest Peak | 43 |

| m/z 3rd Highest Peak | 55 |

[2]

Experimental Protocols

Synthesis: Esterification of Octadecanol

The primary route for synthesizing this compound is the esterification of octadecanol with a suitable trifluoroacetylating agent.[1]

1. Materials:

-

Octadecanol

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

-

Dissolve octadecanol in the anhydrous solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.[1]

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography if necessary.

Spectroscopic Analysis

1. NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer.

-

Process the resulting Free Induction Decay (FID) signals (Fourier transform, phase correction, and baseline correction) to obtain the frequency domain spectra.

2. IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk.

-

Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Place the sample in an FT-IR spectrometer and acquire the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject the sample into the GC-MS system.[1]

-

The compound is vaporized and separated on a GC column (e.g., a non-polar capillary column).

-

The separated compound elutes from the column and enters the mass spectrometer, where it is ionized (typically by electron ionization).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer, and a mass spectrum is generated.

Visualized Workflows

Caption: Synthesis workflow for this compound.

Caption: Spectroscopic analysis workflow for the synthesized compound.

References

Mass Spectrometry of Octadecyl 2,2,2-trifluoroacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Octadecyl 2,2,2-trifluoroacetate (C₂₀H₃₇F₃O₂), a long-chain fatty alcohol esterified with trifluoroacetic acid. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative data from mass spectrometric analysis, outlines a detailed experimental protocol for its characterization, and visualizes key processes using logical diagrams.

Introduction

This compound is a molecule of interest in various research fields, including lipidomics and material science, due to its unique combination of a long hydrophobic alkyl chain and a highly electronegative trifluoroacetyl group. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and structural elucidation of such compounds. The trifluoroacetate derivatization enhances the volatility of the long-chain alcohol, making it amenable to GC separation and yielding characteristic fragmentation patterns in the mass spectrometer.[1]

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion (M⁺) is expected at a mass-to-charge ratio (m/z) of 366.5, corresponding to its molecular weight.[2] However, in electron ionization of long-chain esters, the molecular ion peak is often of low abundance or absent.[3] The fragmentation is dominated by cleavages within the octadecyl chain and around the ester linkage.

Quantitative Data

The following table summarizes the prominent ions observed in the electron ionization mass spectrum of this compound, with their relative intensities. The data is sourced from the NIST Mass Spectrometry Data Center.[4]

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 41 | 85 | C₃H₅⁺ |

| 43 | 95 | C₃H₇⁺ |

| 55 | 100 | C₄H₇⁺ |

| 57 | 98 | C₄H₉⁺ |

| 69 | 60 | C₅H₉⁺ or CF₃⁺ |

| 71 | 75 | C₅H₁₁⁺ |

| 83 | 55 | C₆H₁₁⁺ |

| 85 | 65 | C₆H₁₃⁺ |

| 97 | 40 | C₇H₁₃⁺ |

| 252 | 5 | [M - C₈H₁₆]⁺ (from McLafferty rearrangement) or [C₁₈H₃₆O]⁺ |

| 269 | <5 | [C₁₈H₃₇O]⁺ |

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by GC-MS is provided below. This protocol is based on established methods for the analysis of long-chain fatty acid esters.[5][6][7][8]

Sample Preparation

-

Dissolution: Dissolve a known amount of this compound in a volatile organic solvent such as hexane or ethyl acetate to a final concentration of 1 mg/mL.

-

Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated long-chain fatty acid ester) to the sample solution.

-

Vortexing: Vortex the sample to ensure homogeneity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain esters.

-

Injector:

-

Mode: Splitless

-

Temperature: 280 °C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: Increase to 250 °C at a rate of 15 °C/min.

-

Ramp 2: Increase to 320 °C at a rate of 5 °C/min.

-

Final Hold: Hold at 320 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-500

-

Scan Speed: 1000 amu/s

-

Visualization of Processes

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

- 1. This compound | 79392-43-1 | Benchchem [benchchem.com]

- 2. Octadecyl trifluoroacetate | C20H37F3O2 | CID 522719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Octadecyl trifluoroacetate [webbook.nist.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoroacetate Group: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetate (TFA) group, with its unique electronic properties and reactivity, plays a pivotal role in modern organic chemistry and drug development. Its utility as a protecting group, a peptide cleavage agent, and a counterion in active pharmaceutical ingredients (APIs) makes a thorough understanding of its behavior essential for researchers in these fields. This technical guide provides an in-depth exploration of the trifluoroacetate group's multifaceted applications, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

The Trifluoroacetyl Group as a Protecting Group

The trifluoroacetyl group is a valuable tool for the protection of amine and alcohol functionalities in multi-step organic synthesis. Its strong electron-withdrawing nature renders the protected group stable under a variety of reaction conditions, yet it can be readily removed under mild basic conditions.

Trifluoroacetylation of Amines and Alcohols

Trifluoroacetylation is typically achieved using trifluoroacetic anhydride (TFAA) or other activated trifluoroacetic acid derivatives. The reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Trifluoroacetylation of Various Substrates

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| Aniline | TFAA | Dichloromethane | 0 - RT | 1 | 95 | >98 | ¹H NMR (CDCl₃): δ 8.10 (s, 1H), 7.65-7.60 (m, 2H), 7.45-7.35 (m, 3H). ¹³C NMR (CDCl₃): δ 154.5 (q, J=37 Hz), 136.8, 129.3, 125.0, 120.5, 115.8 (q, J=288 Hz). IR (KBr): 3280, 1725, 1550 cm⁻¹. |

| Benzyl alcohol | TFAA, Pyridine | Dichloromethane | 0 | 2 | 92 | >99 | ¹H NMR (CDCl₃): δ 7.40-7.30 (m, 5H), 5.35 (s, 2H). ¹³C NMR (CDCl₃): δ 157.5 (q, J=42 Hz), 134.5, 128.8, 128.6, 128.4, 114.2 (q, J=285 Hz), 70.2. IR (neat): 1785, 1350, 1160 cm⁻¹. |

| Glycine | TFAA | Trifluoroacetic acid | RT | 0.5 | 98 | >98 | ¹H NMR (D₂O): δ 4.15 (s, 2H). ¹³C NMR (D₂O): δ 172.5, 160.2 (q, J=38 Hz), 116.0 (q, J=285 Hz), 42.8. IR (KBr): 3300, 1780, 1720, 1210, 1180 cm⁻¹. |

Experimental Protocol: Trifluoroacetylation of Aniline

Materials:

-

Aniline (1.0 eq)

-

Trifluoroacetic anhydride (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetylated product.

Deprotection of the Trifluoroacetyl Group

The trifluoroacetyl group is typically removed by mild basic hydrolysis, for example, using potassium carbonate in methanol or aqueous ammonia.

Trifluoroacetic Acid in Peptide Synthesis

Trifluoroacetic acid is indispensable in solid-phase peptide synthesis (SPPS), primarily for the cleavage of the Boc (tert-butyloxycarbonyl) protecting group and for the final cleavage of the synthesized peptide from the resin support.

Boc Deprotection using Trifluoroacetic Acid

The Boc group is a widely used protecting group for the α-amino group of amino acids in SPPS. It is stable to the basic conditions used for peptide coupling but is readily cleaved by treatment with TFA.

Table 2: Quantitative Data for Boc Deprotection using TFA

| Substrate | TFA Concentration in DCM (%) | Time (min) | Deprotection Efficiency (%) | Reference |

| Boc-Ala-Resin | 25 | 30 | >99 | [1] |

| Boc-Gly-Resin | 50 | 20 | >99 | [1] |

| Boc-Val-Resin | 50 | 30 | >99 | [1] |

Experimental Protocol: Boc Deprotection in SPPS

Materials:

-

Boc-protected amino acid-resin

-

25-50% Trifluoroacetic acid in Dichloromethane (v/v)

-

Dichloromethane (DCM)

-

10% Diisopropylethylamine (DIPEA) in DCM (v/v)

Procedure:

-

Swell the resin in DCM.

-

Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature.

-

Filter the resin and wash thoroughly with DCM.

-

Neutralize the resulting trifluoroacetate salt by washing with 10% DIPEA in DCM.

-

Wash the resin again with DCM to prepare for the next coupling step.

Visualization: Boc Deprotection Mechanism

Caption: Mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).

Peptide Cleavage from Resin

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a "cleavage cocktail" containing a high concentration of TFA along with scavengers to trap reactive carbocations generated during the process.

Table 3: Common TFA Cleavage Cocktails for Fmoc-SPPS [2][3]

| Reagent Cocktail | Composition (v/v) | Scavengers | Target Residues |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | Arg(Pmc/Pbf), Cys(Trt), Trp(Boc) |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Arg(Pbf/Mtr) |

| Standard | TFA/H₂O/TIPS (95:2.5:2.5) | Triisopropylsilane (TIPS) | General purpose, good for Trp |

Experimental Protocol: Peptide Cleavage from Rink Amide Resin

Materials:

-

Peptide-loaded Rink Amide resin

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase HPLC.

The Trifluoroacetate Counterion in Drug Development

Peptides and small molecule drugs purified by reverse-phase HPLC using TFA in the mobile phase are often isolated as their trifluoroacetate salts. While TFA is an excellent ion-pairing agent for chromatography, its presence in a final drug product can be undesirable due to potential toxicity and effects on the drug's physicochemical properties.[4] Therefore, the exchange of the trifluoroacetate counterion for a more pharmaceutically acceptable one, such as acetate or chloride, is a critical step in drug development.

Methods for Trifluoroacetate Counterion Exchange

Several methods are employed to replace the TFA counterion, each with its own advantages and limitations.

Table 4: Comparison of TFA Counterion Exchange Methods [5][6][7]

| Method | Principle | Efficiency (%) | Advantages | Disadvantages |

| Lyophilization with HCl | Repeated dissolution in dilute HCl followed by lyophilization. | >95 | Simple, effective for many peptides. | Can be time-consuming, potential for acid-labile group degradation. |

| Ion-Exchange Chromatography | Passing the peptide solution through an anion exchange resin pre-equilibrated with the desired counterion. | >98 | High efficiency, can be scaled up. | May require optimization for specific peptides, potential for peptide loss on the resin. |

| Reverse-Phase HPLC | Using a mobile phase containing the desired counterion (e.g., acetic acid) to displace TFA during purification. | Variable (can be low) | Can be integrated into the purification step. | Often results in incomplete exchange. |

Experimental Protocol: TFA to Chloride Counterion Exchange via Lyophilization

Materials:

-

Peptide-TFA salt

-

0.1 M Hydrochloric acid (HCl) solution

-

Deionized water

Procedure:

-

Dissolve the peptide-TFA salt in 0.1 M HCl solution.

-

Freeze the solution and lyophilize overnight to remove the solvent and excess HCl.

-

Redissolve the resulting peptide salt in deionized water.

-

Repeat the freeze-drying process.

-

Repeat steps 3 and 4 for a total of 3-4 cycles to ensure complete exchange.

-

The final product is the peptide-hydrochloride salt.

Visualization: Logical Workflow for TFA Removal from Peptides

References

An In-depth Technical Guide to the Hydrolysis and Stability of Trifluoroacetate Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and hydrolysis of trifluoroacetate (TFA) esters. TFA esters are of significant interest in medicinal chemistry and drug development, often appearing as intermediates or as labile protecting groups. Understanding their stability and degradation pathways is crucial for predicting shelf-life, formulating drug products, and interpreting biological activity. This document details the mechanisms of hydrolysis, factors influencing stability, quantitative kinetic data, and experimental protocols for studying these compounds.

Introduction to Trifluoroacetate Esters

Trifluoroacetate esters are characterized by the presence of a trifluoromethyl group adjacent to the ester carbonyl. This powerful electron-withdrawing group significantly influences the chemical reactivity of the ester linkage, making it highly susceptible to nucleophilic attack, particularly hydrolysis. While this inherent reactivity can be advantageous for applications requiring facile cleavage, it also presents challenges regarding the stability of TFA ester-containing molecules.

Mechanisms of Hydrolysis

The hydrolysis of trifluoroacetate esters can proceed through several mechanisms, primarily dependent on the pH of the surrounding medium. These include neutral, acid-catalyzed, and base-catalyzed hydrolysis.

Neutral Hydrolysis

In neutral aqueous solutions, water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield trifluoroacetic acid and the corresponding alcohol. Studies on the water-catalyzed hydrolysis of p-nitrophenyl trifluoroacetate in acetonitrile suggest the involvement of a water bridge, where three water molecules form an eight-membered ring in the transition state to facilitate the nucleophilic attack[1][2]. This arrangement helps to stabilize the developing charges and lower the activation energy of the reaction.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydroxide ion (OH-), a much stronger nucleophile than water, attacks the carbonyl carbon. This process, also known as saponification, is typically much faster than neutral hydrolysis. The reaction is generally second-order, being first-order in both the ester and the hydroxide ion. The rate of base-catalyzed hydrolysis is highly dependent on the concentration of the base.

Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis of trifluoroacetate esters is catalyzed by hydronium ions (H3O+). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water. The reaction is reversible, and to drive it to completion, an excess of water is typically required[3][4]. The mechanism for the acid-catalyzed hydrolysis of primary and secondary alkyl trifluoroacetates is generally considered to be an acyl-oxygen cleavage mechanism (BAC2)[5]. However, for tertiary alkyl trifluoroacetates, a shift towards a carbonium ion (SN1) mechanism may occur[5].

Factors Influencing the Stability of Trifluoroacetate Esters

The stability of a trifluoroacetate ester is not intrinsic but is influenced by a variety of factors:

-

pH: As discussed, the rate of hydrolysis is significantly affected by pH. TFA esters are generally least stable under basic conditions, followed by acidic conditions, and are most stable at or near neutral pH, although even at neutral pH, hydrolysis can be significant.

-

Temperature: An increase in temperature generally leads to an increase in the rate of hydrolysis, following the principles of chemical kinetics.

-

Solvent: The polarity and composition of the solvent can influence the stability of TFA esters. For instance, in mixed aqueous-organic solvents, the concentration of water is a key determinant of the hydrolysis rate[1].

-

Steric Hindrance: Bulky groups near the ester linkage can sterically hinder the approach of a nucleophile, thereby slowing down the rate of hydrolysis.

-

Electronic Effects: The electronic nature of the alcohol moiety can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the alcohol part can further increase the susceptibility of the ester to nucleophilic attack.

-

Leaving Group: The stability of the leaving group (the alcohol part) plays a role in the rate-determining step. Esters with better leaving groups (i.e., more acidic corresponding alcohols) tend to hydrolyze more rapidly[1].

Quantitative Data on Hydrolysis Rates

The following tables summarize the available quantitative data on the hydrolysis rates of various trifluoroacetate esters under different experimental conditions.

Table 1: First-Order Rate Constants for the Hydrolysis of S-Ethyl Trifluorothioacetate in Water-Acetonitrile Mixtures [1]

| Temperature (°C) | Water Concentration (M) | Rate Constant (k, s⁻¹) |

| 23.0 ± 0.1 | 5 | ~1.0 x 10⁻⁴ |

| 23.0 ± 0.1 | [Not specified] | 3.7 x 10⁻⁵ (lowest) |

| 45.0 ± 0.1 | [Not specified] | 3.4 x 10⁻⁴ (highest) |

Table 2: Comparison of Hydrolysis Rates of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [1]

| Ester | Conditions | Rate Constant (k, s⁻¹) |

| p-Nitrophenyl trifluoroacetate | Acetonitrile, 23.0 °C | 0.000281 |

| S-Ethyl trifluorothioacetate | Acetonitrile, 23.0 °C | 0.0000370 |

Table 3: Rate Constants for the Neutral Hydrolysis of Aryl Trifluoroacetates

| Substituent on Phenyl Ring | Rate Constant (k, s⁻¹) | Reference |

| p-CH₃ | [Data not explicitly found] | [6] |

| H | [Data not explicitly found] | [6] |

| p-F | [Data not explicitly found] | [6] |

| p-Cl | [Data not explicitly found] | [6] |

| m-Cl | [Data not explicitly found] | [6] |

Note: While a study on the hydrolysis of various aryl trifluoroacetates was identified, specific rate constants were not retrievable from the provided search results. The study did, however, establish a linear relationship between the logarithm of the base-catalyzed rate constant and the pKa of the leaving group.[6]

Experimental Protocols for Studying Hydrolysis

The study of trifluoroacetate ester hydrolysis typically involves monitoring the disappearance of the ester or the appearance of a product over time. The following are generalized protocols for common analytical techniques.

UV-Vis Spectrophotometry

This method is suitable when either the reactant ester or a hydrolysis product has a distinct chromophore that absorbs in the UV-Vis region.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the trifluoroacetate ester in a suitable organic solvent (e.g., acetonitrile).

-

Prepare buffer solutions of the desired pH.

-

-

Kinetic Measurement:

-

Equilibrate the buffer solution to the desired temperature in a quartz cuvette inside a temperature-controlled spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette and mix thoroughly.

-

Monitor the change in absorbance at a predetermined wavelength corresponding to the maximum absorbance of the reactant or product.

-

Record the absorbance at regular time intervals.

-

-

Data Analysis:

-

For a first-order reaction, plot the natural logarithm of the absorbance (if monitoring the reactant) or (A∞ - At) (if monitoring the product, where A∞ is the final absorbance and At is the absorbance at time t) against time.

-

The negative of the slope of the resulting linear plot gives the observed rate constant (k_obs).

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring hydrolysis as it can simultaneously track the signals of the ester and its hydrolysis products.

Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of the trifluoroacetate ester in a deuterated solvent (e.g., D₂O) containing a suitable buffer to maintain a constant pH. An internal standard with a known concentration and a resonance peak that does not overlap with the analyte peaks can be added for quantification.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

-

Acquire ¹H NMR spectra at regular time intervals. It is often necessary to suppress the large water signal.

-

-

Data Analysis:

-

Integrate the signals corresponding to a specific proton on the ester and a specific proton on the alcohol product.

-

The concentration of the ester at each time point can be determined by comparing its integral to the integral of the internal standard.

-

Plot the concentration of the ester versus time and fit the data to the appropriate rate law to determine the rate constant.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hydrolysis mechanism and a general experimental workflow for studying the kinetics of trifluoroacetate ester hydrolysis.

Caption: General mechanism of neutral hydrolysis of a trifluoroacetate ester.

Caption: General experimental workflow for kinetic analysis of ester hydrolysis.

Conclusion

The stability of trifluoroacetate esters is a critical consideration in their application in research and drug development. Their susceptibility to hydrolysis is governed by a combination of factors including pH, temperature, and molecular structure. A thorough understanding of these factors and the underlying mechanisms of degradation is essential for controlling their reactivity and ensuring the desired outcomes in their application. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists working with these versatile yet labile molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility of Octadecyl 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Octadecyl 2,2,2-trifluoroacetate. The document details its expected solubility in various solvents, outlines experimental protocols for solubility determination, and presents logical relationships governing its solubility behavior.

Introduction to this compound

This compound is a fluorinated long-chain ester. Its molecular structure, consisting of a long, nonpolar octadecyl hydrocarbon tail and a polar trifluoroacetate head, imparts specific solubility characteristics. The presence of the highly electronegative fluorine atoms in the trifluoroacetate group significantly influences the molecule's electronic properties and, consequently, its interaction with different solvents.[1][2] Due to its long alkyl chain, this compound is expected to be lipophilic, readily crossing cell membranes and accumulating in lipid-rich environments.[1]

Solubility Profile

Table 1: Expected Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Organic | n-Hexane, Toluene, Diethyl Ether | High | The long octadecyl chain has strong van der Waals interactions with nonpolar solvents ("like dissolves like"). |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane | Moderate to High | The polar trifluoroacetate group can interact with the polar aprotic solvent, while the nonpolar tail interacts favorably. |

| Polar Protic | Water, Ethanol, Methanol | Low to Very Low | The large, nonpolar octadecyl chain disrupts the strong hydrogen bonding network of protic solvents, making dissolution energetically unfavorable.[4] |

| Aqueous Solutions | Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, the high polarity and ionic nature of the buffer will not favorably solvate the long nonpolar chain. |

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound. The choice of method often depends on the expected solubility range.[5][6]

3.1. Shake-Flask Method (for solubilities > 0.01 g/L)

This is a common and straightforward method for determining equilibrium solubility.[5][7]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

-

Procedure:

-

Add an excess of this compound to a flask containing the solvent of interest.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used for separation.[5]

-

Analyze the concentration of the dissolved compound in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.[6]

-

3.2. Column Elution Method (for sparingly soluble compounds)

This method is suitable for substances with low solubility.[5]

-

Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, controlled rate, allowing it to become saturated.

-

Procedure:

-

Coat an inert support material (e.g., glass beads or silica) with an excess of this compound.

-

Pack the coated support into a column.

-

Pump the solvent through the column at a slow and constant flow rate.

-

Collect fractions of the eluate.

-

Analyze the concentration of the solute in the collected fractions until a plateau is reached, indicating a saturated solution.

-

3.3. General Considerations for Accurate Solubility Measurement

To ensure high-quality and reproducible solubility data, the following factors should be carefully controlled:[7]

-

Purity of Compound and Solvent: Use highly purified this compound and analytical grade solvents.

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is temperature-dependent.

-

Equilibrium Confirmation: Ensure that the system has reached equilibrium by taking samples at different time points until the concentration remains constant.

-

Reliable Analytical Method: The analytical method used to determine the concentration must be validated for accuracy, precision, and linearity.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

Caption: Logical relationships influencing the solubility of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a chemical compound.

References

Methodological & Application

Application Note: Utilizing Trifluoroacetylation for Enhanced GC-MS Analysis of Hydroxyl-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as steroids, fatty alcohols, and phenols, possess polar hydroxyl groups that render them non-volatile and prone to poor chromatographic performance. Chemical derivatization is a crucial sample preparation step to overcome these limitations.

Trifluoroacetylation, the process of converting active hydrogens in hydroxyl (-OH) groups to trifluoroacetate esters, is a highly effective derivatization strategy for GC-MS analysis. The introduction of a trifluoroacetyl group significantly increases the volatility and thermal stability of the analyte.[1] This leads to improved peak shape, reduced retention times, and enhanced sensitivity. This application note provides a detailed protocol for the trifluoroacetylation of hydroxyl-containing compounds using Trifluoroacetic Anhydride (TFAA) and highlights its application with Octadecyl 2,2,2-trifluoroacetate as a representative derivative.

Principle of Trifluoroacetylation

Trifluoroacetylation with TFAA is a rapid and efficient acylation reaction that replaces the active hydrogen of a hydroxyl group with a trifluoroacetyl group. This derivatization offers several advantages over other methods, such as silylation:

-

Increased Volatility: The trifluoroacetyl group masks the polar hydroxyl group, reducing intermolecular hydrogen bonding and making the molecule more amenable to gas chromatography.[1]

-

Enhanced Stability: Trifluoroacetate derivatives are generally more stable than their trimethylsilyl (TMS) ether counterparts, which can be susceptible to hydrolysis.

-

Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and shorter retention times, improving resolution and sample throughput.[1]

-

Specific Mass Spectral Fragmentation: The trifluoroacetyl group directs fragmentation in a predictable manner, often yielding characteristic ions that are useful for identification and quantification in mass spectrometry.

Experimental Protocols

General Protocol for Trifluoroacetylation of Hydroxyl-Containing Compounds

This protocol provides a general procedure for the derivatization of compounds containing primary, secondary, or tertiary hydroxyl groups.

Materials:

-

Sample containing the hydroxyl-containing analyte (e.g., octadecanol, cholesterol, phenol)

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, Dichloromethane)

-

Pyridine (optional, as a catalyst for hindered hydroxyl groups)

-

Heating block or water bath

-

Vortex mixer

-

GC vials with caps

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation: Accurately weigh or measure a known amount of the sample into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of an anhydrous solvent to the dried sample. To this, add 50 µL of TFAA. For sterically hindered hydroxyl groups, 10 µL of pyridine can be added as a catalyst.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.

-

Evaporation: After cooling to room temperature, remove the excess TFAA and solvent by gently evaporating under a stream of nitrogen. Caution: TFAA is corrosive and volatile; perform this step in a well-ventilated fume hood.

-

Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane, ethyl acetate) to the desired concentration for GC-MS analysis.

-

Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of trifluoroacetylated compounds. These may need to be optimized for specific analytes and instrumentation.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-700 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Presentation

The following table summarizes the expected GC-MS data for the trifluoroacetate derivatives of representative compounds from different chemical classes.

| Analyte | Derivative | Kovats Retention Index (non-polar column) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Octadecanol | This compound | 2001 | 366 (not always observed) | 252, 113, 69, 57, 43[2] |

| Cholesterol | Cholesteryl trifluoroacetate | ~3200 | 482 (not always observed) | 368, 353, 255 |

| Phenol | Phenyl trifluoroacetate | ~1000 | 190 | 121, 93, 69 |

Visualizations

Chemical Reaction: Trifluoroacetylation of a Hydroxyl Group

Caption: Trifluoroacetylation of a hydroxyl-containing analyte.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for trifluoroacetylation and GC-MS analysis.

Conclusion

Trifluoroacetylation is a robust and reliable derivatization technique for the GC-MS analysis of compounds containing hydroxyl groups. The formation of trifluoroacetate esters enhances volatility, improves chromatographic performance, and provides characteristic mass spectra, facilitating both qualitative and quantitative analysis. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals seeking to improve their analytical methods for challenging polar analytes.

References

Application Notes and Protocols for Trifluoroacetylation of Alcohols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the trifluoroacetylation of alcohols, a crucial chemical transformation in organic synthesis and drug development. Trifluoroacetylation can be used to protect hydroxyl groups, enhance the volatility of molecules for gas chromatography (GC) analysis, and introduce a trifluoromethyl group, which can significantly alter the pharmacological properties of a molecule.[1][2]

Introduction